REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH3:7][C:8](=[CH2:17])[C:9]([O:11]C(=O)C(C)=C)=[O:10].O=O>>[CH3:3][CH:2]([CH2:4][CH2:17][C:8](=[CH2:7])[C:9]([OH:11])=[O:10])[C:1]([OH:6])=[O:5]
|
Name
|
hydroxyquinone
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC(C(=C)C)=O)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for additional 4 hrs (NMR analysis)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction
|
Type
|
DISTILLATION
|
Details
|
the methacrylic acid was recovered by distillation under reduced pressure (110° C. and 200 mmHg)
|
Type
|
CUSTOM
|
Details
|
the unreacted excess hydroquinone was precipitated out by the addition of toluene (1 liter) to the reaction mixture
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)CCC(C(=O)O)=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |